molecular formula C21H27N5O4S B2516290 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034371-36-1

3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2516290
CAS RN: 2034371-36-1
M. Wt: 445.54
InChI Key: DFMOQMXEOQPGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies concerning the synthesis of various derivatives and analogs, exploring its chemical reactivity and potential as a scaffold for further chemical modifications. The synthesis of such compounds often aims at investigating their biological activities or physical properties. For example, synthesis efforts have focused on creating pyrazolopyridine derivatives with potential antioxidant activities, highlighting the compound's utility in generating new molecules with desirable biological properties (Gouda, 2012).

Biological Activities

  • Various derivatives of this compound have been synthesized and evaluated for their biological activities, such as antimicrobial, antioxidant, and enzyme inhibitory effects. These studies often aim to discover new therapeutic agents or agricultural chemicals. For instance, novel pyrazole-quinazoline-2,4-dione hybrids were developed as inhibitors for 4-Hydroxyphenylpyruvate dioxygenase (HPPD), showcasing the compound's application in designing herbicides with excellent potency against resistant weed control (He et al., 2020).

Antimicrobial and Antifungal Applications

  • Some studies have concentrated on evaluating the antimicrobial and antifungal potential of derivatives of this compound, underscoring its importance in the development of new agents to combat microbial infections. The synthesized compounds based on this scaffold have shown promising activity against a variety of bacterial and fungal strains, indicating their potential in medicinal chemistry and pharmaceutical research (Prakash et al., 2011).

Molecular Structure Analysis

  • Research has also delved into the molecular structure analysis of derivatives of this compound, utilizing techniques such as X-ray crystallography. These studies provide valuable insights into the compound's molecular geometry, intermolecular interactions, and the overall structural basis for its reactivity and biological activities. For instance, a detailed structural study was conducted on a related compound, providing a deeper understanding of its crystalline form and molecular interactions (Naveen et al., 2015).

properties

IUPAC Name

3-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-13(2)26-15(4)19(14(3)23-26)31(29,30)24-11-9-16(10-12-24)25-20(27)17-7-5-6-8-18(17)22-21(25)28/h5-8,13,16H,9-12H2,1-4H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMOQMXEOQPGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.